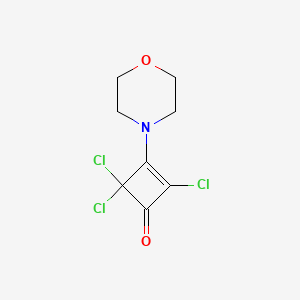
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is a chemical compound with the molecular formula C8H8Cl3NO2 and a molecular weight of 256.51 g/mol This compound is characterized by the presence of a cyclobutenone ring substituted with three chlorine atoms and a morpholine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- typically involves the reaction of cyclobutenone derivatives with chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
2,4,4-Trichloro-3-(4-morpholinyl)-2-cyclobuten-1-one: A closely related compound with similar chemical properties.
3-(4-Morpholino)-2,2,4-trichloro-3-cyclobuten-1-one:
Uniqueness: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is unique due to its specific substitution pattern and the presence of both chlorine atoms and a morpholine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Numéro CAS |
68239-28-1 |
|---|---|
Formule moléculaire |
C8H8Cl3NO2 |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
2,4,4-trichloro-3-morpholin-4-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8Cl3NO2/c9-5-6(8(10,11)7(5)13)12-1-3-14-4-2-12/h1-4H2 |
Clé InChI |
YKTVEZMNYLQTDA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=O)C2(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


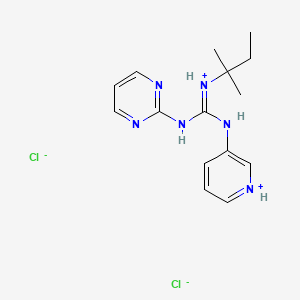

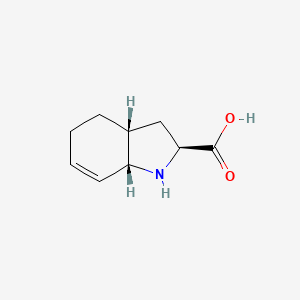
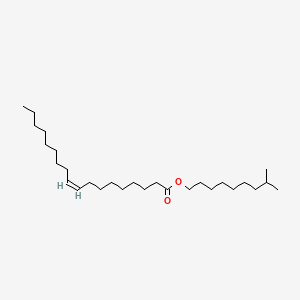

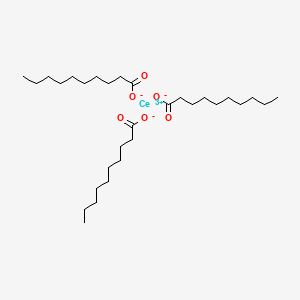
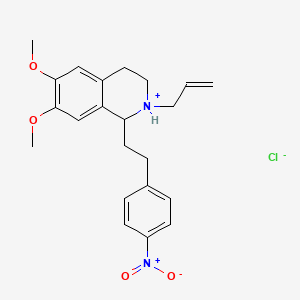
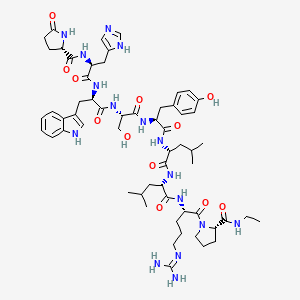
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)
